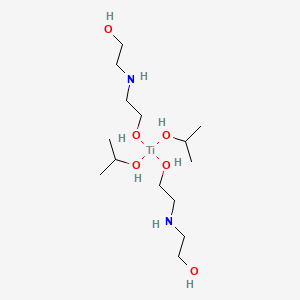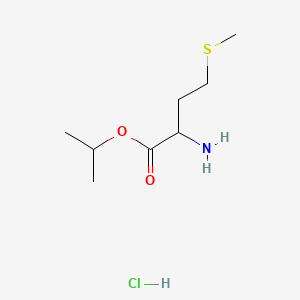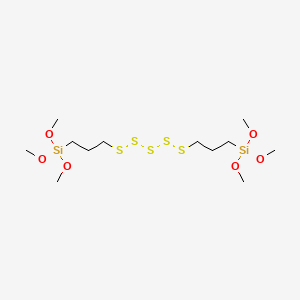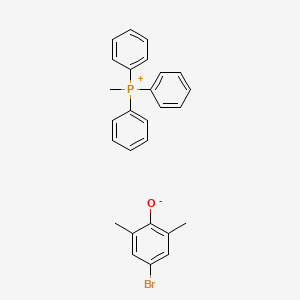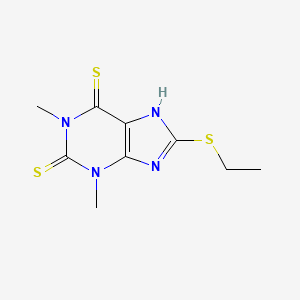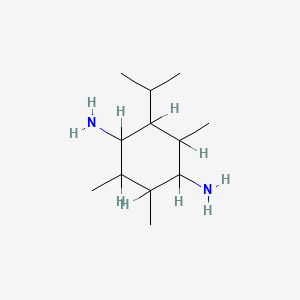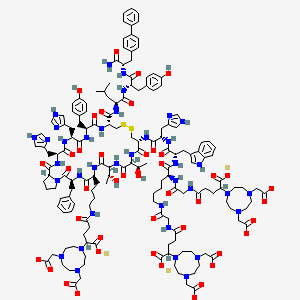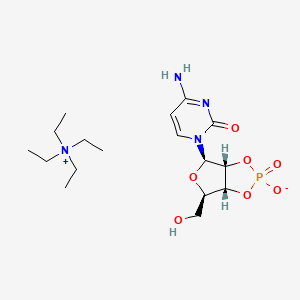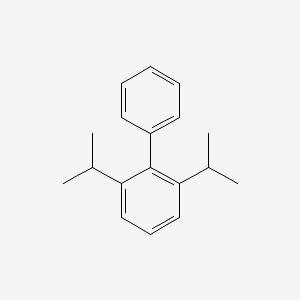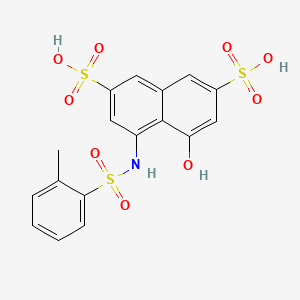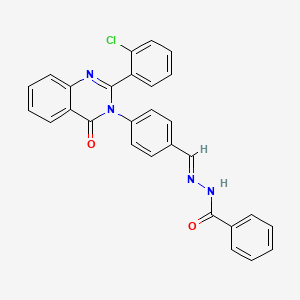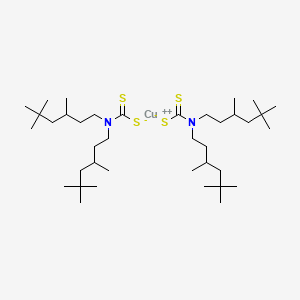
4-(1-Methylheptyl)-2,6-dinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methylheptyl)-2,6-dinitrophenol is an organic compound characterized by the presence of a phenol group substituted with two nitro groups and a 1-methylheptyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylheptyl)-2,6-dinitrophenol typically involves the nitration of a phenol derivative followed by the introduction of the 1-methylheptyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to manage the exothermic nature of the nitration reaction. The subsequent alkylation step to introduce the 1-methylheptyl group can be achieved using appropriate alkylating agents under suitable conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methylheptyl)-2,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or other substituted phenolic compounds.
Aplicaciones Científicas De Investigación
4-(1-Methylheptyl)-2,6-dinitrophenol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialized materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-(1-Methylheptyl)-2,6-dinitrophenol involves its interaction with specific molecular targets and pathways. The nitro groups and phenol moiety play crucial roles in its reactivity and biological activity. The compound may exert its effects by interacting with enzymes, receptors, or other biomolecules, leading to alterations in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methylheptyl)-4,6-dinitrophenol: A structural isomer with similar chemical properties.
Benzaldehyde, 4-(1-methylethyl)-: Another compound with a similar alkyl chain but different functional groups.
Uniqueness
4-(1-Methylheptyl)-2,6-dinitrophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its combination of nitro groups and a 1-methylheptyl chain makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
4095-54-9 |
|---|---|
Fórmula molecular |
C14H20N2O5 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
2,6-dinitro-4-octan-2-ylphenol |
InChI |
InChI=1S/C14H20N2O5/c1-3-4-5-6-7-10(2)11-8-12(15(18)19)14(17)13(9-11)16(20)21/h8-10,17H,3-7H2,1-2H3 |
Clave InChI |
RZDYCJCMFYIULG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


